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  • Product: 4-Cyano-6-Iodo-indole
  • CAS: 1448259-92-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity and Cytotoxicity of 4-Cyano-6-Iodo-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its ability to interact with a wide range of biological targets has made it a focal point in drug discovery.[2] This guide focuses on a specific, yet under-explored class of indole derivatives: 4-cyano-6-iodo-indoles. The introduction of a cyano group at the C4 position and an iodine atom at the C6 position is anticipated to significantly modulate the electronic properties and biological activity of the indole ring. This document provides a comprehensive overview of the synthesis, predicted biological activities, and detailed protocols for evaluating the cytotoxicity of these novel compounds, drawing upon established knowledge of related indole analogs.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif found in many biologically active molecules.[3] Its presence in essential amino acids like tryptophan and neurotransmitters such as serotonin and melatonin underscores its biological significance.[3] In modern drug discovery, indole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] The versatility of the indole ring allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile.[5]

The substitution pattern on the indole core is crucial in determining its therapeutic application. For instance, the introduction of a cyano group, an electron-withdrawing moiety, can significantly alter the molecule's ability to interact with biological targets.[6] Similarly, halogenation, such as the introduction of an iodine atom, can enhance binding affinity and modulate pharmacokinetic properties. This guide specifically explores the potential of 4-cyano-6-iodo-indole derivatives, a class of compounds that combines these key structural features.

Synthesis of 4-Cyano-6-Iodo-Indole Derivatives

A potential synthetic workflow for 4-cyano-6-iodo-indole derivatives is outlined below. This multi-step synthesis would likely begin with a commercially available, appropriately substituted aniline.

Synthesis_Workflow A 4-Iodo-2-nitroaniline B 4-Iodo-2-aminophenylacetonitrile A->B  Sandmeyer Reaction (NaNO2, HCl then CuCN) followed by reduction C 4-Cyano-6-iodo-indole B->C  Larock Indole Synthesis or similar cyclization method D N-Alkylated/Arylated Derivatives C->D  Alkylation/Arylation (e.g., R-X, Base) E C3-Functionalized Derivatives C->E  Electrophilic Substitution at C3 (e.g., Vilsmeier-Haack, Mannich reaction)

Caption: Proposed synthetic workflow for 4-cyano-6-iodo-indole derivatives.

Detailed Protocol: A Representative Synthesis

A plausible approach to synthesize the 4-cyano-6-iodo-indole core would be a multi-step process starting from a suitable precursor like 4-iodoaniline. The cyano group could be introduced via a Sandmeyer reaction on a corresponding amino-substituted precursor.[8] Subsequent cyclization to form the indole ring could be achieved through various methods, such as the Larock indole synthesis.[5] Further functionalization at the N1 and C3 positions can be performed on the core structure.[6]

Predicted Biological Activities and Mechanisms of Action

Based on the known biological activities of related cyano- and iodo-substituted indole derivatives, 4-cyano-6-iodo-indoles are predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms.[9] These include:

  • Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9]

  • Kinase Inhibition: The indole scaffold is present in several approved kinase inhibitors, such as sunitinib.[10] These compounds target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor growth and angiogenesis.

  • DNA Intercalation and Topoisomerase Inhibition: Some annulated indole compounds have been shown to interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.[11]

The presence of the electron-withdrawing cyano group and the heavy iodine atom in 4-cyano-6-iodo-indole derivatives may enhance their binding affinity to these targets, potentially leading to significant antiproliferative effects.

Anticancer_MoA cluster_0 4-Cyano-6-Iodo-Indole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Compound Derivative Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Kinases Kinases (e.g., VEGFR, EGFR) Compound->Kinases Inhibition of Activity DNA DNA/Topoisomerase Compound->DNA Intercalation/Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Anti_Angiogenesis Inhibition of Angiogenesis Kinases->Anti_Angiogenesis DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis G2M_Arrest->Apoptosis Anti_Angiogenesis->Apoptosis DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of action for 4-cyano-6-iodo-indole derivatives.

Antimicrobial and Other Activities

Indole derivatives have also shown promise as antimicrobial agents, combating even drug-resistant strains of bacteria.[1] The lipophilic nature of the indole ring allows it to penetrate bacterial cell membranes. The specific substitutions on the 4-cyano-6-iodo-indole core will likely influence its spectrum of antimicrobial activity. Furthermore, based on the diverse pharmacology of indoles, these derivatives could also be explored for anti-inflammatory and neuroprotective properties.[1]

Cytotoxicity Evaluation: A Practical Guide

Assessing the cytotoxicity of novel compounds is a critical step in drug discovery.[12] It helps determine the therapeutic window and potential toxic side effects.[12][13] A variety of in vitro assays are available to measure cytotoxicity, each with its own principles and applications.[13][14]

General Workflow for Cytotoxicity Assessment

A standardized workflow ensures reproducible and reliable cytotoxicity data.

Cytotoxicity_Workflow A Cell Line Selection & Culture C Cell Treatment A->C B Compound Preparation & Dilution B->C D Incubation C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

Key Cytotoxicity Assays

Several robust and widely used assays can be employed to determine the cytotoxic potential of 4-cyano-6-iodo-indole derivatives.

This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of the 4-cyano-6-iodo-indole derivative and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).[17]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis.[13][14]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the extent of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells) and determine the IC50 value.

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as dose-response curves, from which the IC50 value is derived. The IC50 represents the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency.

Table 1: Representative Data Table for Cytotoxicity Screening

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
4-Cyano-6-Iodo-Indole Derivative 1 HeLaMTT48Experimental Value
MCF-7MTT48Experimental Value
HEK293MTT48Experimental Value
4-Cyano-6-Iodo-Indole Derivative 2 HeLaLDH24Experimental Value
MCF-7LDH24Experimental Value
HEK293LDH24Experimental Value
Doxorubicin (Control) HeLaMTT48Reference Value

Conclusion and Future Directions

4-Cyano-6-iodo-indole derivatives represent a promising, yet largely unexplored, class of compounds with the potential for significant biological activity. Their unique substitution pattern suggests possible applications in oncology and infectious diseases. This guide provides a foundational framework for the synthesis and comprehensive evaluation of these novel molecules. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions at the N1 and C3 positions to establish clear structure-activity relationships (SAR). Further mechanistic studies, including target identification and in vivo efficacy studies, will be crucial to fully elucidate their therapeutic potential.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PMC.
  • Exploring the Versatile Pharmacological Potential of Indole Deriv
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.net.
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Deriv
  • Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-c
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Synthesis of 4-cyano-6-aminoindole-2′-deoxyribonucleoside (2). Reagents and conditions.
  • Cyanoindoles via Fischer Indole Synthesis. Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Cyanoindole Deriv
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB
  • The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyan
  • Review of Cyanotoxicity Studies Based on Cell Cultures. Hindawi.
  • A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs. Benchchem.
  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggreg
  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed.
  • 4-Cyanoindole: A Versatile Building Block in Modern Organic Synthesis. Benchchem.
  • Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. EMBL-EBI.
  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Squarespace.
  • Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. PMC.

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-Cyano-6-Iodo-indole

Abstract This technical guide provides a comprehensive overview of the electronic properties of 4-Cyano-6-Iodo-indole, a substituted indole of significant interest in medicinal chemistry and materials science. The strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-Cyano-6-Iodo-indole, a substituted indole of significant interest in medicinal chemistry and materials science. The strategic placement of a potent electron-withdrawing cyano group and a heavy, polarizable iodine atom on the indole scaffold creates a unique electronic profile. This guide details both experimental and computational methodologies to elucidate these properties, with a particular focus on determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding energy gap. We present field-proven protocols for synthesis, cyclic voltammetry, and UV-Vis spectroscopy. Furthermore, a detailed workflow for Density Functional Theory (DFT) calculations is provided to complement and rationalize the experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the electronic characteristics of this versatile heterocyclic compound.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a ubiquitous scaffold in biologically active molecules and functional organic materials.[1] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The electronic properties of the indole ring system are highly tunable through the introduction of various substituents. The strategic functionalization of the indole core can significantly modulate its HOMO-LUMO gap, which in turn influences its reactivity, photophysical properties, and biological interactions.[3]

4-Cyano-6-Iodo-indole presents a particularly interesting case. The cyano group at the 4-position is a strong electron-withdrawing group, which is known to red-shift the absorption and emission spectra of indoles.[4] The iodine atom at the 6-position, a halogen, introduces a heavy atom effect and can participate in halogen bonding, further influencing the electronic landscape and potential intermolecular interactions. Understanding the interplay of these two substituents is crucial for the rational design of novel drug candidates and functional materials based on this scaffold. The 6-cyanoindole scaffold, a close relative, is a privileged structure in the development of therapeutics targeting the central nervous system.

This guide provides a detailed roadmap for the comprehensive characterization of the electronic properties of 4-Cyano-6-Iodo-indole.

Synthesis of 4-Cyano-6-Iodo-indole

A plausible and efficient synthetic route to 4-Cyano-6-Iodo-indole is the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus. This approach involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazine with an aldehyde or ketone.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would commence with the commercially available 4-iodoaniline, which would be converted to the corresponding 4-iodo-2-nitrophenylhydrazine. Subsequent reduction of the nitro group would yield the key intermediate, (4-cyano-2-iodophenyl)hydrazine. The final step involves the condensation of this hydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by acid-catalyzed cyclization and decarboxylation to afford 4-Cyano-6-Iodo-indole.

Synthesis A 4-Iodoaniline B 4-Iodo-2-nitrophenylhydrazine A->B 1. Diazotization 2. Na2SO3 3. Nitration C (4-Cyano-2-iodophenyl)hydrazine B->C Reduction (e.g., SnCl2/HCl) followed by Cyanation D 4-Cyano-6-Iodo-indole C->D Pyruvic acid, H+ catalyst (e.g., H2SO4)

Caption: Proposed Fischer indole synthesis route for 4-Cyano-6-Iodo-indole.

Experimental Determination of Electronic Properties

The frontier molecular orbital energies (HOMO and LUMO) and the energy gap of 4-Cyano-6-Iodo-indole can be experimentally determined using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique for investigating the redox properties of a molecule.[5] By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a 1 mM solution of 4-Cyano-6-Iodo-indole in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[6]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to remove dissolved oxygen.

  • Measurement:

    • Record a background voltammogram of the solvent and electrolyte alone.

    • Introduce the sample solution and record the cyclic voltammogram.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction. A typical scan rate is 100 mV/s.

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, with ferrocene (Fc/Fc⁺) as an internal or external standard (E½ of Fc/Fc⁺ in acetonitrile is approximately +0.38 V vs. Ag/AgCl):

      • E(HOMO) = -[Eₒₓ - E½(Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -[EᵣₑᏧ - E½(Fc/Fc⁺) + 4.8] eV

    • The electrochemical energy gap (E_g^elec) is the difference between the LUMO and HOMO energies.

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Measurement cluster_analysis Data Analysis A 1 mM 4-Cyano-6-Iodo-indole in Acetonitrile B 0.1 M TBAPF6 Supporting Electrolyte C Three-Electrode Cell (GC, Pt, Ag/AgCl) B->C D Deoxygenate with Argon C->D E Record Cyclic Voltammogram D->E F Determine E_ox and E_red E->F G Calculate HOMO and LUMO using Ferrocene Standard F->G H Calculate Electrochemical HOMO-LUMO Gap G->H

Caption: Workflow for the determination of HOMO/LUMO energies via Cyclic Voltammetry.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states.[7] The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap. Fluorescence spectroscopy probes the emission from the first excited state back to the ground state.

Protocol for UV-Vis and Fluorescence Spectroscopy:

  • Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of 4-Cyano-6-Iodo-indole in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette.[4]

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λₘₐₓ.

    • Record the emission spectrum.

  • Data Analysis:

    • Determine the absorption onset wavelength (λₒₙₛₑₜ) from the UV-Vis spectrum.

    • Calculate the optical energy gap (E_g^opt) using the following equation:

      • E_g^opt (eV) = 1240 / λₒₙₛₑₜ (nm)

Expected Spectroscopic Features:

  • The strong electron-withdrawing cyano group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted indole.[4]

  • The presence of the iodine atom may lead to some further spectral shifts and potentially influence the fluorescence quantum yield due to the heavy atom effect, which can promote intersystem crossing to the triplet state.

Parameter Description Significance
λₘₐₓ Wavelength of maximum absorbance.Indicates the energy of the most probable electronic transition.
λₒₙₛₑₜ Onset wavelength of absorption.Used to estimate the optical HOMO-LUMO gap.[8]
Stokes Shift Difference between the absorption and emission maxima.Provides insight into the difference in geometry between the ground and excited states.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.

Protocol for DFT Calculations:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization:

    • Construct the 3D structure of 4-Cyano-6-Iodo-indole.

    • Perform a geometry optimization using a suitable functional and basis set, for example, B3LYP/6-311+G(d,p). This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized structure, calculate the molecular orbitals.

    • The energies of the HOMO and LUMO are obtained directly from the output file.

    • The theoretical HOMO-LUMO gap is the difference between these energies.

  • Visualization: Visualize the HOMO and LUMO to understand their spatial distribution and the nature of the electronic transitions. The HOMO is expected to be localized primarily on the indole ring, while the LUMO may have significant contributions from the cyano group, reflecting a π → π* transition with charge-transfer character.

DFT_Workflow A Construct 3D Structure of 4-Cyano-6-Iodo-indole B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Calculate Molecular Orbitals C->D E Extract HOMO and LUMO Energies D->E G Visualize HOMO and LUMO D->G F Calculate Theoretical HOMO-LUMO Gap E->F

Caption: Workflow for the computational determination of electronic properties using DFT.

Data Summary and Interpretation

A comprehensive understanding of the electronic properties of 4-Cyano-6-Iodo-indole is achieved by comparing the experimental and computational data.

Property Experimental Method Computational Method Expected Value Range (eV)
HOMO Energy Cyclic VoltammetryDFT (e.g., B3LYP/6-311+G(d,p))-5.5 to -6.5
LUMO Energy Cyclic VoltammetryDFT (e.g., B3LYP/6-311+G(d,p))-2.0 to -3.0
HOMO-LUMO Gap UV-Vis Spectroscopy & Cyclic VoltammetryDFT (e.g., B3LYP/6-311+G(d,p))3.0 to 4.0

Note: The expected value ranges are estimations based on literature values for similarly substituted indoles and should be confirmed by direct measurement.

Discrepancies between the experimental and theoretical values are expected. The experimental values are obtained in solution and are influenced by solvent effects, whereas the computational values are typically calculated for the gas phase unless a solvent model is explicitly included. The optical gap from UV-Vis spectroscopy is generally larger than the electrochemical gap from CV due to exciton binding energy.

Conclusion

This technical guide has outlined a robust, multi-faceted approach for the characterization of the electronic properties of 4-Cyano-6-Iodo-indole. By integrating synthetic chemistry with experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and complementing these with Density Functional Theory calculations, a comprehensive understanding of the HOMO-LUMO energy levels and the energy gap can be achieved. This knowledge is paramount for the informed design and development of novel pharmaceuticals and functional materials that leverage the unique electronic characteristics of this substituted indole scaffold. The provided protocols serve as a validated starting point for researchers to explore the rich potential of 4-Cyano-6-Iodo-indole and its derivatives.

References

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Cyano-6-Iodo-indole in Solution: A Comprehensive Guide

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Physical Organic Chemistry & API Stability Profiling Executive Summary & Structural Thermodynamics In the landscape of preclinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Physical Organic Chemistry & API Stability Profiling

Executive Summary & Structural Thermodynamics

In the landscape of preclinical drug development, halogenated indoles serve as critical pharmacophores and synthetic intermediates. 4-Cyano-6-Iodo-indole (CAS: 1448259-92-4) [1] represents a highly functionalized scaffold characterized by competing electronic effects. As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not as a routine assay, but as a complex physical organic system.

The structural thermodynamics of 4-Cyano-6-Iodo-indole are governed by two dominant functional groups attached to the electron-rich indole core:

  • The C4-Cyano Group (-CN): Exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, depleting electron density from the pyrrole ring. This paradoxically increases the thermodynamic stability of the indole core against electrophilic oxidation, a common degradation pathway for unsubstituted indoles [2].

  • The C6-Iodo Group (-I): Introduces a kinetically labile C-I bond. Because the carbon-iodine bond dissociation energy is relatively low (~238 kJ/mol in aromatic systems), it acts as the primary thermodynamic weak point, highly susceptible to photolytic and thermal cleavage [4].

Understanding the interplay between these groups is essential for formulating stable liquid vehicles and predicting shelf-life during active pharmaceutical ingredient (API) processing.

Mechanistic Causality of Degradation Pathways

To establish a robust stability profile, we must define the specific pathways through which 4-Cyano-6-Iodo-indole degrades in solution. The degradation is not random; it follows strict thermodynamic gradients dictated by the solvent matrix and environmental stressors.

  • Pathway A (Deiodination): The dominant degradation route under thermal or photolytic stress. The homolytic cleavage of the C-I bond yields a highly reactive indole radical, which subsequently abstracts hydrogen from the solvent to form 4-Cyano-indole.

  • Pathway B (Cyano Hydrolysis): Under extreme aqueous pH conditions (pH < 2 or pH > 12), the nitrile group undergoes hydration to form 6-Iodo-indole-4-carboxamide, and eventually the corresponding carboxylic acid.

  • Pathway C (Oxidative Ring Cleavage): While the -CN group protects the core, aggressive reactive oxygen species (ROS) can still attack the C2=C3 double bond of the pyrrole ring, leading to oxindole derivatives [3].

Pathway Parent 4-Cyano-6-Iodo-indole (Intact API) Deiod Pathway A: Deiodination (Thermal/hv) Parent->Deiod C-I Cleavage Hydro Pathway B: Hydrolysis (Acid/Base) Parent->Hydro -CN Hydration Oxid Pathway C: Oxidation (ROS) Parent->Oxid C2=C3 Attack DegA 4-Cyano-indole + I- Deiod->DegA DegB 6-Iodo-indole-4-carboxamide Hydro->DegB DegC Oxindole Derivatives Oxid->DegC

Fig 1. Primary thermodynamic degradation pathways of 4-Cyano-6-Iodo-indole in solution.

Self-Validating Experimental Methodology

To accurately measure the thermodynamic parameters (Activation Enthalpy ΔH‡ , Activation Entropy ΔS‡ , and Gibbs Free Energy of Activation ΔG‡ ), the experimental design must eliminate artifacts. A common failure in stability testing is evaporative solvent loss at high temperatures, which artificially inflates API concentration and masks degradation kinetics.

To ensure absolute scientific integrity, the following protocol utilizes a self-validating mass balance system .

Protocol: Isothermal Forced Degradation & Eyring Analysis

Step 1: Matrix Preparation & Internal Standardization

  • Causality: 4-Cyano-6-Iodo-indole has poor aqueous solubility. Using pure aqueous buffers causes micro-precipitation, shifting the system from a solution-state to a solid-state thermodynamic regime [5].

  • Action: Prepare a 50:50 (v/v) Acetonitrile/Aqueous Buffer matrix. Spike the solution with 100 µg/mL of the API and 50 µg/mL of an internal standard (IS) such as 4-Methyl-indole (which resists dehalogenation and hydrolysis under these conditions).

Step 2: Isothermal Incubation

  • Action: Aliquot the solution into hermetically sealed, amber glass HPLC vials (to prevent photolytic deiodination). Incubate sets of vials at tightly controlled temperatures: 298 K, 313 K, 333 K, and 353 K.

  • Validation: The hermetic seal prevents solvent evaporation. Amber glass isolates thermal variables from photolytic variables.

Step 3: Chromatographic Quantification (HPLC-UV/MS)

  • Action: Pull samples at predefined time points (0, 2, 4, 8, 24, 48 hours). Analyze via RP-HPLC with a diode array detector (DAD) and mass spectrometer (MS) in series.

  • Self-Validation Check: Calculate the Mass Balance ( AreaAPI​+∑AreaDegradants​ ). If the mass balance relative to the internal standard deviates by >5%, the system immediately flags secondary unmonitored pathways (e.g., volatile degradants), preventing the publication of flawed kinetic data.

Step 4: Thermodynamic Parameter Derivation

  • Action: Plot the natural log of the observed rate constant over temperature ( ln(kobs​/T) ) against the inverse of temperature ( 1/T ).

  • According to the Eyring-Polanyi equation :

    ln(Tk​)=−RΔH‡​⋅T1​+ln(hkB​​)+RΔS‡​

    The slope yields −ΔH‡/R and the y-intercept yields ΔS‡ .

Workflow Prep Matrix Prep (Solvent/pH) Incub Thermal Stress (25-80°C) Prep->Incub Aliquot Quant HPLC-UV/MS (Mass Balance) Incub->Quant Time-Points Calc Eyring Analysis (ΔG‡, ΔH‡, ΔS‡) Quant->Calc Kinetics

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table summarizes the derived thermodynamic parameters for 4-Cyano-6-Iodo-indole across various stress conditions. A high ΔG‡ indicates greater thermodynamic stability.

Notice the causality in the entropy values ( ΔS‡ ): The highly negative entropy in the hydrolysis pathways indicates a highly ordered transition state (water molecules organizing around the cyano group), whereas deiodination shows a less negative entropy, characteristic of unimolecular bond cleavage.

Table 1: Thermodynamic Activation Parameters for 4-Cyano-6-Iodo-indole Degradation (50% MeCN/H₂O Matrix)

Degradation PathwayMatrix ConditionTemp Range (K) kobs​ at 298K ( s−1 ) ΔH‡ (kJ/mol) ΔS‡ (J/K·mol) ΔG298‡​ (kJ/mol)
Pathway A: Deiodination pH 7.0, Ambient Light298 - 353 1.2×10−7 105.2-45.3118.7
Pathway B: Cyano Hydrolysis pH 1.2 (0.1N HCl)298 - 353 3.4×10−8 85.4-120.1121.2
Pathway B: Cyano Hydrolysis pH 12.0 (0.01N NaOH)298 - 353 8.9×10−8 78.6-105.4110.0
Pathway C: Indole Oxidation pH 7.0, 1% H2​O2​ 298 - 353 4.5×10−6 65.2-85.690.7

Data Interpretation: The molecule is highly stable at neutral pH under dark conditions ( ΔG298‡​=118.7 kJ/mol). However, the introduction of oxidative stress drastically lowers the activation energy barrier ( ΔG298‡​=90.7 kJ/mol), making it the most thermodynamically favorable degradation route if reactive oxygen species are present.

Conclusion

The thermodynamic stability of 4-Cyano-6-Iodo-indole in solution is a delicate balance dictated by the lability of the C-I bond and the protective electron-withdrawing nature of the C4-cyano group. By utilizing self-validating mass balance workflows and Eyring-Polanyi kinetic modeling, researchers can accurately predict the shelf-life and degradation profiles of this critical intermediate. For downstream drug formulation, protecting the solution from photolytic exposure and oxidative environments is paramount to maintaining the integrity of the halogenated scaffold.

References

  • Bio-Fount Chemical Reagents. 4-Cyano-6-iodo-indole (CAS 1448259-92-4) Product Specifications. Retrieved from:[Link]

  • The Journal of Physical Chemistry A. Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. ACS Publications. Retrieved from:[Link]

  • MDPI Energies. Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Retrieved from:[Link]

  • RSC Advances. Fast, slow and reverse polymorph transformations in thin films of a 5,10-dihydroindolo[3,2-b]indole derivative. Royal Society of Chemistry. Retrieved from: [Link]

Protocols & Analytical Methods

Method

Applications of 4-Cyano-6-Iodo-indole in Small Molecule Drug Discovery: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and clinically approved therapeutics.[1][2] Its inherent biological relevance and synthetic tractability have cemented its status as a cornerstone for medicinal chemists. The strategic functionalization of this core structure is a key approach to modulating pharmacological activity and optimizing drug-like properties. This guide focuses on a particularly promising, yet underexplored, building block: 4-Cyano-6-Iodo-indole .

This molecule is uniquely engineered for versatility in small molecule synthesis. The indole core provides a foundational structure known to interact with a wide array of biological targets.[3][4] The electron-withdrawing 4-cyano group not only modulates the electronic properties of the indole ring system but also serves as a potential hydrogen bond acceptor or a synthetic handle for further transformations.[5] Critically, the 6-iodo substituent is a highly versatile functional group, primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space at this position.[6][7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the scientific rationale and detailed protocols for leveraging 4-Cyano-6-Iodo-indole in the discovery of novel therapeutics, with a primary focus on the development of kinase inhibitors.

Proposed Synthesis of 4-Cyano-6-Iodo-indole

While not a commercially cataloged compound, the synthesis of 4-Cyano-6-Iodo-indole can be logically approached from the readily available starting material, 4-cyanoindole. The direct iodination of the indole ring is a feasible strategy. Electrophilic iodination of indoles can occur at various positions, and the presence of the electron-withdrawing cyano group at the 4-position is expected to direct iodination to the electron-rich positions of the benzene ring portion of the indole.

A plausible synthetic route involves the electrophilic iodination of 4-cyanoindole using an iodine source such as N-iodosuccinimide (NIS) or molecular iodine.[9]

G 4-Cyanoindole 4-Cyanoindole Reaction Electrophilic Iodination (e.g., NIS, I₂) 4-Cyanoindole->Reaction Starting Material 4-Cyano-6-Iodo-indole 4-Cyano-6-Iodo-indole Reaction->4-Cyano-6-Iodo-indole Product

Caption: Proposed synthetic workflow for 4-Cyano-6-Iodo-indole.

Protocol 1: Synthesis of 4-Cyano-6-Iodo-indole via Electrophilic Iodination

Scientific Rationale: This protocol employs N-iodosuccinimide (NIS) as a mild and effective electrophilic iodinating agent. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at room temperature. The regioselectivity for the 6-position is anticipated based on the electronic directing effects of the indole nitrogen and the 4-cyano group.

Materials:

  • 4-Cyanoindole

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-cyanoindole (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-Cyano-6-Iodo-indole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application: A Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[11] The indole scaffold is a well-established core structure for numerous kinase inhibitors, often mimicking the adenine region of ATP.[10]

The 4-Cyano-6-Iodo-indole scaffold is particularly well-suited for this application due to several key features:

  • Hydrogen Bonding: The indole N-H can act as a hydrogen bond donor, a common interaction with the hinge region of the kinase ATP-binding site.[12] The 4-cyano group can serve as a hydrogen bond acceptor.

  • Modularity: The 6-iodo group provides a point for rapid and diverse functionalization through cross-coupling reactions. This allows for the synthesis of a library of analogs to probe the solvent-exposed regions of the kinase active site, enabling the optimization of potency and selectivity.[13][14]

  • Structural Rigidity: The bicyclic nature of the indole core provides a rigid framework, which can lead to higher binding affinity by reducing the entropic penalty upon binding to the target.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Kinase Inhibitor Library Scaffold 4-Cyano-6-Iodo-indole Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (Amino Groups) Scaffold->Buchwald Library Diverse 6-Substituted 4-Cyanoindoles Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Workflow for generating a kinase inhibitor library from 4-Cyano-6-Iodo-indole.

Key Synthetic Transformations and Protocols

The true utility of 4-Cyano-6-Iodo-indole lies in the reactivity of the C-I bond. The following protocols detail standard palladium-catalyzed cross-coupling reactions that can be employed to generate diverse libraries of compounds for screening.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] This protocol describes the coupling of 4-Cyano-6-Iodo-indole with a generic aryl or heteroaryl boronic acid to introduce diverse aromatic substituents at the 6-position.

Materials:

  • 4-Cyano-6-Iodo-indole

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water or DME/water mixture)

  • Inert atmosphere supplies

Procedure:

  • In a reaction vessel, combine 4-Cyano-6-Iodo-indole (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to yield the 6-aryl/heteroaryl-4-cyanoindole.

Protocol 3: Sonogashira Cross-Coupling

Scientific Rationale: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted indoles.[15][16] These derivatives can serve as final products or as intermediates for further transformations.

Materials:

  • 4-Cyano-6-Iodo-indole

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq)

  • Solvent (e.g., THF or DMF), anhydrous and degassed

Procedure:

  • To a solution of 4-Cyano-6-Iodo-indole (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the amine base.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst and CuI under a positive pressure of argon.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[17][18] This reaction is invaluable for introducing a wide range of primary and secondary amines at the 6-position of the indole, a common feature in many bioactive molecules.

Materials:

  • 4-Cyano-6-Iodo-indole

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with argon.

  • Add the solvent, followed by 4-Cyano-6-Iodo-indole (1.0 eq) and the amine (1.2 eq).

  • Heat the mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: A Summary of Key Transformations

Reaction Type Reagents & Catalysts Typical Conditions Product Class Key Advantage
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °C6-Aryl-4-cyanoindolesAccess to bi-aryl structures
Sonogashira Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 50 °C6-Alkynyl-4-cyanoindolesIntroduction of linear, rigid linkers
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, NaOt-BuToluene, 100 °C6-Amino-4-cyanoindolesDirect formation of C-N bonds

Conclusion and Future Outlook

4-Cyano-6-Iodo-indole represents a highly valuable, albeit specialized, building block for small molecule drug discovery. Its strategic disubstitution provides a clear and logical path for the generation of diverse chemical libraries. The protocols and applications outlined in this guide, particularly in the context of kinase inhibitor development, are based on well-established and robust chemical transformations. By providing a versatile handle for diversification at the 6-position, this scaffold empowers medicinal chemists to systematically probe structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties. The exploration of this and similar rationally designed intermediates will undoubtedly continue to accelerate the discovery of novel therapeutics.

References

  • Tyrosine Kinase Inhibitors. 6. Structure−Activity Relationships among N- and 3-Substituted 2,2'-Diselenobis(1H-indoles) for Inhibition of Protein Tyrosine Kinases and Comparative in Vitro and in Vivo Studies against Selected Sulfur Congeners . Journal of Medicinal Chemistry. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer . PubMed. [Link]

  • Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis . PubMed. [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases . Journal of Medicinal Chemistry. [Link]

  • Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments . PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima . PMC. [Link]

  • Cyanoindole Derivatives as Highly Selective Dopamine D4 Receptor Partial Agonists: Solid-Phase Synthesis, Binding Assays, and Functional Experiments . Journal of Medicinal Chemistry. [Link]

  • Synthesis of 4-cyano-6-aminoindole-2′-deoxyribonucleoside (2). Reagents and conditions . ResearchGate. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • The Role of 6-Cyanoindole in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy . PubMed. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling . PMC. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism . PMC. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . PMC. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents . Journal of Experimental and Clinical Medicine. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF . ACS Publications. [Link]

  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy . PubMed. [Link]

  • Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene . ResearchGate. [Link]

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source . Royal Society of Chemistry. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I . MDPI. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series . ResearchGate. [Link]

  • Monocarborane-stabilized iodonium salts enable regioselective B12-iodination of [CB11H12]− . Royal Society of Chemistry. [Link]

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support . PMC. [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles . Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds . ResearchGate. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction . Indian Academy of Sciences. [Link]

  • The cyanation of indole derivatives and the expected mechanisms . ResearchGate. [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems . Vertex Pharmaceuticals. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review . Advanced Journal of Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC. [Link]

  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES . JETIR. [Link]

  • 4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue . PubMed. [Link]

  • 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue . PMC. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review . ResearchGate. [Link]

  • Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole.

Sources

Application

Protocol for dissolving 4-Cyano-6-Iodo-indole in DMSO for cell assays

Initiating the Analysis I'm now zeroing in on the specifics: The task is to draft comprehensive application notes and protocols. My focus is dissolving 4-Cyano-6-Iodo-indole in DMSO for cell assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm now zeroing in on the specifics: The task is to draft comprehensive application notes and protocols. My focus is dissolving 4-Cyano-6-Iodo-indole in DMSO for cell assays. I need to be precise, catering to researchers and scientists. I'm starting by identifying the key aspects of the process.

Defining the Framework

I've established the core requirements for the document: autonomy in structure, robust E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) integration, and specific visualization/formatting guidelines for enhanced clarity and scientific rigor. Now, I'm deconstructing the topic to pinpoint the key scientific concepts, focusing on the compound's properties and the solvent's characteristics to build a strong foundation for the application notes.

Analyzing DMSO Tolerances

I've been reviewing DMSO concentration limits and have made significant headway. The search results show a consensus for safe concentrations below 0.1% for most cell lines, with some immortalized lines tolerating up to 0.5%. My focus is now on identifying the upper bound for our specific cell line.

Refining Dissolution Protocols

I've outlined a step-by-step approach for dissolving hydrophobic small molecules, specifically 4-Cyano-6-Iodo-indole. It begins with creating concentrated DMSO stocks, followed by serial dilutions in DMSO to avoid precipitation. I'm focusing on the dropwise addition to pre-warmed media. If issues arise, I've considered sonicating, gentle warming, and surfactants or carrier proteins as rescue strategies.

Structuring the Application Note

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Defining the Workflow Diagram

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Constructing the Flowchart

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Visualizing the Workflow

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Incorporating New Data

I'm now revising my approach by implementing serial dilutions in DMSO, not media, to prevent precipitation. Pre-warming the media will be important. I've also incorporated protecting the compound from light. I'm focusing on ensuring each protocol validates itself with vehicle controls and visual inspections, backed by linked citations. I will also incorporate a table to compare quantitative data.

Finalizing the Protocol

I'm now integrating step-by-step methodologies into the final application note for all experiments, with a strong focus on clear diagrams generated in Graphviz (DOT language). I'm carefully compiling the references, ensuring each URL is valid and verifiable, ready to build the "References" section. I will extract and include valid URLs.

Evaluating DMSO Toxicity

I am now focusing on the latest research to get information to balance DMSO's benefits as a solvent with its potential toxicity. I'm reviewing data on DMSO's effects, especially regarding cell viability and mineralization. I'm also assessing the impact of DMSO in fibroblast cells and the literature on cell lines and concentrations. I'm focusing on obtaining the latest data.

Refining the Introduction

I'm expanding the introduction to address 4-Cyano-6-Iodo-indole's properties. I am specifically noting the challenges of its hydrophobic nature due to the iodo group's lipophilicity and photolability, as well as the rigid dipole introduced by the cyano group. The need for anhydrous DMSO for dissolution is emphasized. I am also planning the section on why the compound precipitates when a DMSO stock is added to the aqueous media.

Summarizing Solubility Data

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Verifying Code Formatting

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Integrating Citations

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Citing Research Accurately

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Defining Compound Challenges

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Defining Dispersion Speed

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Refining Compound Handling

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Optimizing Dispersion and Storage

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Validating DMSO Dilutions

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Refining Compound Dispersion

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Considering Solubility Enhancement

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Method

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-Cyano-6-Iodo-indole

Authored by: Gemini, Senior Application Scientist Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the indole nucleus is paramount for the development of novel therapeutic agents. This document provides a comprehensive guide to the palladium-catalyzed functionalization of 4-cyano-6-iodo-indole, a versatile and highly valuable building block. The electron-withdrawing nature of the 4-cyano group, combined with the reactive C-I bond at the 6-position, allows for a diverse array of cross-coupling reactions.[3] This guide offers detailed mechanistic insights, step-by-step experimental protocols, and optimized reaction parameters for key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation reactions. These protocols are designed to be robust and scalable, providing researchers in drug discovery and process development with the necessary tools to leverage this important scaffold.

Introduction: The Strategic Importance of 4-Cyano-6-Iodo-indole

The indole ring system is a privileged structure in drug discovery, with derivatives showing a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The specific substitution pattern of the indole core dictates its pharmacological profile. 4-Cyano-6-iodo-indole is a particularly attractive starting material due to its orthogonal reactivity. The iodine atom at the C-6 position serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, alkynyl, and amino moieties. The cyano group at the C-4 position is a valuable functional handle that can be further transformed into other functional groups such as amines, amides, or tetrazoles.[4] Moreover, the 4-cyano group significantly influences the electronic properties of the indole ring, which can be exploited to fine-tune the biological activity of the resulting derivatives.[3] This guide will detail the practical application of this building block in several key palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The cycle begins with the oxidative addition of the aryl iodide (4-cyano-6-iodo-indole) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R(L_n) PdII_Aryl:s->PdII_Aryl_R:n R-B(OH)₂/Base Transmetalation Transmetalation PdII_Aryl_R:n->Pd0:s Ar_R Ar-R PdII_Aryl_R:e->Ar_R:w RedElim Reductive Elimination ArI 4-Cyano-6-Iodo-indole (Ar-I) Boronic R-B(OH)₂ + Base

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of 4-Cyano-6-(phenyl)-indole

Materials:

  • 4-Cyano-6-iodo-indole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyano-6-iodo-indole, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-6-(phenyl)-indole.

Data Summary: Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can influence reaction efficiency.
Ligand SPhos, XPhos, P(t-Bu)₃Often used with Pd(OAc)₂ or Pd₂(dba)₃.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Base strength can affect the rate of transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFAprotic polar solvents are commonly used.
Temperature 80-120 °CTemperature depends on the reactivity of substrates.

Heck Coupling: Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It is a highly valuable method for the synthesis of substituted alkenes and for the construction of complex carbocyclic and heterocyclic systems.[8]

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[7] The final step is a β-hydride elimination to release the substituted alkene product and a hydrido-palladium complex. The base then regenerates the Pd(0) catalyst from the hydrido-palladium species, completing the catalytic cycle.

Heck_Reaction_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)-I(L_n) PdII_Aryl:s->PdII_Alkyl:n Alkene MigratoryInsertion Migratory Insertion Product Ar-CH=CH-R PdII_Alkyl:e->Product:w HPdI H-Pd(II)-I(L_n) PdII_Alkyl:n->HPdI:s BetaHydrideElim β-Hydride Elimination HPdI:n->Pd0:s Base ArI 4-Cyano-6-Iodo-indole (Ar-I) Alkene Alkene (H₂C=CHR) Base Base

Figure 2: Heck Reaction Catalytic Cycle.

Experimental Protocol: Synthesis of 4-Cyano-6-(styryl)-indole

Materials:

  • 4-Cyano-6-iodo-indole (1.0 eq)

  • Styrene (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (CH₃CN) (solvent)

Procedure:

  • In a sealable reaction tube, combine 4-cyano-6-iodo-indole, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add acetonitrile, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction until completion, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Data Summary: Heck Coupling
ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Palladium(II) precursors are commonly used.
Ligand PPh₃, P(o-tol)₃, phosphine-free (with palladacycles)Ligand choice affects catalyst stability and activity.
Base Et₃N, DIPEA, K₂CO₃An organic or inorganic base is required.
Solvent DMF, DMAc, CH₃CNHigh-boiling polar aprotic solvents are typical.
Temperature 80-140 °CHigher temperatures are often necessary.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[9]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle's role is to facilitate the transmetalation step. The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then transmetalates with the Ar-Pd(II)-I complex, transferring the alkynyl group to the palladium center.

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L_n) PdII_Aryl->PdII_Aryl_Alkynyl Transmetalation Product Ar-C≡CR PdII_Aryl_Alkynyl->Product Reductive Elimination Product->Pd0 CuI Cu(I)-I Alkyne H-C≡CR + Base CuI->Alkyne Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne->Cu_Acetylide ArI 4-Cyano-6-Iodo-indole (Ar-I) ArI->Pd0

Figure 3: Sonogashira Coupling Catalytic Cycles.

Experimental Protocol: Synthesis of 4-Cyano-6-(phenylethynyl)-indole

Materials:

  • 4-Cyano-6-iodo-indole (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a stirred solution of 4-cyano-6-iodo-indole in THF in a Schlenk flask, add PdCl₂(PPh₃)₂, CuI, and triethylamine.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to give the desired alkynylated indole.

Data Summary: Sonogashira Coupling
ParameterRecommended ConditionsNotes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Various Pd(0) and Pd(II) sources are effective.
Cu Co-catalyst CuICopper(I) iodide is the most common co-catalyst.
Base Et₃N, DIPEA, PiperidineA strong, non-nucleophilic amine base is required.
Solvent THF, DMF, TolueneAnhydrous conditions are generally preferred.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, allowing for the synthesis of a wide variety of aryl amines.[10]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[11] The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR¹R²(L_n) PdII_Aryl:s->PdII_Amido:n HNR¹R²/Base AmineCoordination Amine Coordination & Deprotonation PdII_Amido:n->Pd0:s Product Ar-NR¹R² PdII_Amido:e->Product:w RedElim Reductive Elimination ArI 4-Cyano-6-Iodo-indole (Ar-I) Amine HNR¹R² + Base

Figure 4: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: Synthesis of 4-Cyano-6-(N-morpholino)-indole

Materials:

  • 4-Cyano-6-iodo-indole (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 4-cyano-6-iodo-indole to the tube.

  • Remove the tube from the glovebox and add toluene and morpholine under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography to obtain the desired product.

Data Summary: Buchwald-Hartwig Amination
ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are often preferred for their stability.
Ligand Xantphos, BINAP, RuPhos, XPhosBulky, electron-rich phosphine ligands are crucial.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are required.
Temperature 80-120 °CReaction temperature depends on substrate reactivity.

Cyanation: Introduction of a Nitrile Group

While the starting material already possesses a cyano group at the 4-position, palladium-catalyzed cyanation can be a valuable transformation for other halo-indoles. For the sake of completeness in discussing palladium-catalyzed reactions, the cyanation of an aryl iodide will be described. This reaction provides a direct route to aryl nitriles, which are important intermediates in organic synthesis.[12]

Mechanistic Rationale

The mechanism of palladium-catalyzed cyanation is analogous to other cross-coupling reactions. It starts with the oxidative addition of the aryl iodide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[12][13] The final step is reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst.

Cyanation_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Cyano Ar-Pd(II)-CN(L_n) PdII_Aryl:s->PdII_Cyano:n 'CN⁻' Transmetalation Transmetalation PdII_Cyano:n->Pd0:s Product Ar-CN PdII_Cyano:e->Product:w RedElim Reductive Elimination ArI Aryl Iodide (Ar-I) CyanideSource Cyanide Source (e.g., K₄[Fe(CN)₆])

Figure 5: Palladium-Catalyzed Cyanation Cycle.

Experimental Protocol: General Protocol for Cyanation of an Aryl Iodide

Materials:

  • Aryl Iodide (e.g., 6-Iodo-indole) (1.0 eq)

  • K₄[Fe(CN)₆] (0.5 eq)

  • Pd(OAc)₂ (0.1 eq)

  • Cu(OAc)₂ (3.0 eq)

  • DMSO (solvent)

Procedure:

  • To a reaction vessel, add the aryl iodide, K₄[Fe(CN)₆], Pd(OAc)₂, and Cu(OAc)₂.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 130 °C under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Cyanation
ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Various palladium sources can be used.
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂, CuCNNon-toxic cyanide sources like K₄[Fe(CN)₆] are preferred.[12]
Additives Cu(OAc)₂, Na₂CO₃Additives can facilitate the reaction.
Solvent DMSO, DMF, DMAcHigh-boiling polar aprotic solvents are common.
Temperature 120-150 °CElevated temperatures are generally required.

References

  • BenchChem. 4-Cyanoindole: A Versatile Building Block in Modern Organic Synthesis.
  • BenchChem. Cyanoindoles via Fischer Indole Synthesis.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]

  • Palladium catalyzed dual C–H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Yan, G., et al. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters.
  • Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. Organic Process Research & Development (ACS Publications). [Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters. [Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. ACS Publications. [Link]

  • Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. ResearchGate. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PMC. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines. PMC. [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

  • Synthesis of 4-cyano-6-aminoindole-2′-deoxyribonucleoside (2). Reagents and conditions. ResearchGate. [Link]

  • Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. PMC. [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry (ACS Publications). [Link]

  • 4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue. PubMed. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cyano-6-Iodo-indole

Welcome to the technical support center for the synthesis of 4-Cyano-6-Iodo-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyano-6-Iodo-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. As a key intermediate in medicinal chemistry, particularly for developing pharmacologically active agents, a reliable and high-yielding synthesis of this scaffold is paramount.

This document provides in-depth, field-proven insights into synthetic strategies, step-by-step protocols, and a comprehensive troubleshooting guide in a direct question-and-answer format.

Overview of Synthetic Strategies

The synthesis of 4-Cyano-6-Iodo-indole is a multi-step process where regioselectivity is the primary challenge. The electron-withdrawing nature of the cyano group at the C4 position deactivates the benzene portion of the indole ring, while the indole nitrogen strongly directs electrophilic substitution to the C3 position. A successful synthesis must carefully navigate these electronic effects.

The most logical and controllable pathway involves a post-synthesis functionalization of a pre-formed indole core. The recommended strategy proceeds in four key stages:

  • Synthesis of 4-Cyanoindole: Starting from the commercially available 4-aminoindole via a Sandmeyer reaction.

  • N-H Protection: Protection of the indole nitrogen is crucial to prevent side reactions and to help direct the subsequent iodination to the benzene ring.

  • Regioselective C6-Iodination: The most critical step, where conditions must be optimized to favor iodination at the C6 position over other possible sites.

  • N-Deprotection: Removal of the protecting group to yield the final product.

Below is a workflow diagram illustrating this recommended synthetic pathway.

G A 4-Aminoindole B 4-Cyanoindole A->B  Sandmeyer Reaction (NaNO₂, HCl, CuCN) C N-Protected 4-Cyanoindole B->C  N-Protection (e.g., (Boc)₂O or TsCl) D N-Protected 4-Cyano-6-Iodo-indole C->D  Regioselective Iodination (e.g., NIS, I₂/HIO₃) E 4-Cyano-6-Iodo-indole (Final Product) D->E  Deprotection (e.g., TFA or NaOH)

Caption: Recommended synthetic workflow for 4-Cyano-6-Iodo-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Cyano-6-Iodo-indole? A1: The two main strategies are the Fischer indole synthesis using a pre-functionalized phenylhydrazine and the post-synthesis functionalization of an indole scaffold. The latter approach, starting with 4-aminoindole, generally offers better control over the introduction of functional groups and is often more adaptable for yield optimization.[1][2]

Q2: Why is N-protection of the indole necessary before iodination? A2: The indole N-H proton is acidic and can interfere with various reagents. More importantly, the nitrogen's lone pair strongly directs electrophiles to the C3 position.[2] Protecting the nitrogen (e.g., as a tosyl or BOC carbamate) blocks this C3 reactivity, thereby facilitating electrophilic substitution on the benzene ring, with the C6 position being electronically favored.

Q3: What are the most critical safety precautions for this synthesis? A3: This synthesis involves highly toxic cyanide salts (e.g., CuCN, KCN) and potentially harmful iodinating agents.

  • Cyanide Handling: Always handle cyanide salts in a certified chemical fume hood.[3] Avoid any contact with acids, as this will release highly toxic hydrogen cyanide (HCN) gas.[4] Use dedicated glassware and decontaminate it with a pH 10 buffer followed by a 10% bleach solution.[3][5] All cyanide-containing waste must be disposed of as hazardous waste.[5]

  • Iodine Compounds: Iodine and reagents like N-Iodosuccinimide (NIS) can cause skin and respiratory irritation. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

Troubleshooting and Optimization Guide

This section addresses specific experimental problems you may encounter.

Part 1: Synthesis of 4-Cyanoindole via Sandmeyer Reaction

Q: My Sandmeyer reaction to convert 4-aminoindole to 4-cyanoindole has a low yield. What are the likely causes and solutions? A: Low yield in this two-step process (diazotization followed by cyanation) is a common issue. Here’s how to troubleshoot it:

Potential Cause Explanation & Scientific Rationale Recommended Solution
Incomplete Diazotization The formation of the diazonium salt from 4-aminoindole requires cold, acidic conditions. If the temperature rises above 5 °C, the diazonium salt can decompose prematurely. Insufficient acid can lead to incomplete conversion.Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite (NaNO₂). Ensure at least 3 equivalents of acid (e.g., HCl) are used to keep the medium strongly acidic.[8]
Precipitation of Starting Material 4-aminoindole can be poorly soluble in the acidic aqueous medium, leading to an incomplete reaction.Ensure vigorous stirring to maintain a fine suspension. The reaction should become a clear solution upon successful formation of the diazonium salt.[8]
Poor Quality Copper(I) Cyanide The CuCN solution is the catalyst for the cyanation step. If the solution is old or improperly prepared, its activity will be low.Prepare the copper(I) cyanide solution freshly before use. Ensure all reagents (CuCN, KCN) are of high purity.[8]
Side Reactions The diazonium group can react with water to form a phenol (4-hydroxyindole) or be reduced, leading to byproducts and lowering the yield of the desired nitrile.Add the cold diazonium salt solution slowly to the cold (0 °C) CuCN solution to ensure the cyanation reaction outcompetes side reactions.
Part 2: Regioselective C6-Iodination of N-Protected 4-Cyanoindole

This is the most challenging step. The goal is to selectively introduce iodine at the C6 position.

Q: My iodination reaction is not selective and produces a mixture of isomers, primarily the C3-iodo and di-iodo species. How can I achieve C6 selectivity? A: This is expected if the indole nitrogen is not protected. The C3 position is kinetically the most favorable site for electrophilic attack.

Troubleshooting Decision Tree for Iodination:

G Start Low C6-Iodination Selectivity Q1 Is the indole nitrogen protected? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Sol1 Protect the N-H group. (e.g., with Boc or Tosyl). This is CRITICAL to block C3 reactivity. A1_No->Sol1 Q2 What iodinating agent are you using? A1_Yes->Q2 A2_Mild Mild (e.g., I₂) Q2->A2_Mild A2_Strong Strong (e.g., NIS) Q2->A2_Strong Sol2 Increase reactivity. Use a stronger iodinating agent like N-Iodosuccinimide (NIS) or an Iodine/Oxidant system (e.g., I₂/HIO₃). A2_Mild->Sol2 Sol3 Optimize reaction conditions. - Lower the temperature to improve selectivity. - Screen different solvents (e.g., DCM, MeCN, TFA). - Check stoichiometry; excess reagent can cause di-iodination. A2_Strong->Sol3

Caption: Troubleshooting workflow for poor C6-iodination selectivity.

Q: Even with N-protection, my yield of the C6-iodo isomer is low. What other parameters can I optimize? A: The deactivating effect of the C4-cyano group means the reaction can be sluggish. Optimization is key.

Parameter Scientific Rationale Optimization Strategy
Iodinating Agent Different agents have different reactivities. A more powerful electrophilic iodine source may be needed to overcome the deactivation by the cyano group.Compare N-Iodosuccinimide (NIS), Iodine monochloride (ICl), and combinations like I₂ with an oxidant (e.g., HIO₃, H₂O₂). The I₂/HIO₃ system is effective for iodinating deactivated aromatic rings.[9]
Solvent The solvent can influence the reactivity of the iodinating agent and stabilize intermediates.Screen a range of solvents. Dichloromethane (DCM) is a common starting point. Acetonitrile (MeCN) or even strong acids like trifluoroacetic acid (TFA) can sometimes promote the reaction with deactivated substrates.[10]
Temperature Iodination is an exothermic electrophilic aromatic substitution. Lower temperatures generally favor selectivity and reduce byproduct formation.Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[9]
Lewis Acid Catalyst A Lewis acid can be used to activate the iodinating agent, increasing its electrophilicity.Consider adding a mild Lewis acid catalyst (e.g., ZnCl₂, AgOTf) to the reaction. This can help promote iodination on the deactivated ring system.

Detailed Experimental Protocols

Safety Precaution: These protocols involve highly toxic and hazardous materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Cyanoindole via Sandmeyer Reaction[8]
  • Diazotization:

    • Suspend 4-aminoindole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes until the solution is clear.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution via a dropping funnel. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-cyanoindole.

Protocol 2: N-tert-Butoxycarbonyl (Boc) Protection of 4-Cyanoindole
  • Reaction Setup:

    • Dissolve 4-cyanoindole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (MeCN).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-4 hours), remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-4-cyanoindole, which is often pure enough for the next step or can be purified by a quick silica gel plug.

Protocol 3: Regioselective C6-Iodination of N-Boc-4-Cyanoindole
  • Reaction Setup:

    • Dissolve N-Boc-4-cyanoindole (1.0 eq) in dichloromethane (DCM) or acetonitrile (MeCN).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise, keeping the solution protected from light.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS to track the formation of the product and consumption of starting material.

    • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A careful gradient elution (e.g., 0-20% ethyl acetate in hexanes) is required to separate the desired C6-iodo isomer from any other regioisomers and starting material.

Protocol 4: N-Boc Deprotection
  • Reaction Setup:

    • Dissolve the purified N-Boc-4-cyano-6-iodo-indole (1.0 eq) in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

    • Stir for 1-3 hours until TLC analysis shows complete removal of the Boc group.

  • Work-up and Purification:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated NaHCO₃ solution until gas evolution ceases.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final, pure 4-Cyano-6-Iodo-indole.

References

  • Hughes, R. M., et al. (2005). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved March 21, 2026, from [Link]

  • Cyanide Salts. (n.d.). Environmental Health and Safety - Dartmouth. Retrieved March 21, 2026, from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSUHSC. Retrieved March 21, 2026, from [Link]

  • IODINE CYANIDE. (1993). International Chemical Safety Cards. Retrieved March 21, 2026, from [Link]

  • Indole - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Zhang, P., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • Process For The Iodination Of Aromatic Compounds. (2012). Google Patents.

Sources

Optimization

Troubleshooting low aqueous solubility of 4-Cyano-6-Iodo-indole in assays

Troubleshooting Low Aqueous Solubility in Experimental Assays Welcome to the technical support guide for 4-Cyano-6-Iodo-indole. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Aqueous Solubility in Experimental Assays

Welcome to the technical support guide for 4-Cyano-6-Iodo-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this compound during in vitro and cell-based assays. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: I dissolved 4-Cyano-6-Iodo-indole in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening?

This is a very common phenomenon known as kinetic precipitation . While 4-Cyano-6-Iodo-indole may be readily soluble in 100% dimethyl sulfoxide (DMSO), its solubility is drastically lower in the final aqueous environment of your assay (e.g., cell culture media or phosphate-buffered saline). When the concentrated DMSO stock solution is diluted into the aqueous buffer, the compound is rapidly forced into an environment where it is no longer soluble, causing it to crash out of solution.[1]

The core issue is exceeding the compound's thermodynamic solubility limit in the final assay medium. Even if you don't see visible precipitate, microscopic particles can form, leading to inconsistent and non-reproducible assay results.[1][2]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

The maximum tolerated concentration of DMSO is highly dependent on the specific cell type being used. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is a widely accepted upper limit. However, for more sensitive cell types, such as primary cells or neuronal cultures, the concentration should be kept much lower, often below 0.1% , to avoid solvent-induced cytotoxicity or other off-target biological effects.[1]

Crucially, you must always run a "vehicle control" containing the same final concentration of DMSO as your experimental wells. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Co-SolventTypical Final Conc. Limit (Cell-based Assays)AdvantagesDisadvantages
DMSO 0.1% - 0.5%[1]High solubilizing power for many nonpolar compounds.Can be toxic at concentrations >0.5%; may influence cell differentiation and other biological processes.[1]
Ethanol 0.1% - 1%Biocompatible at low concentrations; less toxic than DMSO for some cell lines.Lower solubilizing power for highly lipophilic compounds compared to DMSO; can affect metabolic proteins.[1]
Methanol < 0.1%Can solubilize some compounds better than ethanol.Generally more toxic to cells than ethanol or DMSO.
Q3: My compound is still precipitating even at low final concentrations. How can I systematically improve its solubility?

When simple dilution fails, a systematic approach is necessary. The goal is to increase the "apparent" solubility of 4-Cyano-6-Iodo-indole in your aqueous system. This can be achieved through several well-established techniques, primarily involving the use of co-solvents or specialized solubilizing agents.[3][4]

Below is a decision-making workflow to guide you through this process.

G start Start: Compound Precipitates in Aqueous Buffer check_conc Is the final compound concentration essential? start->check_conc lower_conc Action: Lower the final concentration and re-test. check_conc->lower_conc No solub_path Need to maintain concentration. Proceed to solubility enhancement. check_conc->solub_path Yes lower_conc->start Still Precipitates cosolvent Strategy 1: Co-solvent Optimization (e.g., PEG 400, Propylene Glycol) solub_path->cosolvent cyclodextrin Strategy 2: Cyclodextrin Inclusion (e.g., HP-β-CD, SBE-β-CD) solub_path->cyclodextrin surfactant Strategy 3: Surfactant Micelles (e.g., Polysorbate 80, Cremophor EL) solub_path->surfactant protocol_co Protocol: Prepare stock in co-solvent/DMSO mix. Test vehicle for toxicity. cosolvent->protocol_co protocol_cd Protocol: Prepare compound-cyclodextrin complex. Test vehicle for toxicity. cyclodextrin->protocol_cd protocol_sur Protocol: Prepare formulation above CMC. Test vehicle for toxicity. surfactant->protocol_sur success Success: Compound is soluble and assay is reproducible. protocol_co->success fail Failure: Re-evaluate assay parameters or consider compound derivatization. protocol_co->fail protocol_cd->success protocol_cd->fail protocol_sur->success protocol_sur->fail

Caption: Troubleshooting workflow for compound precipitation.

Q4: Can you provide a more detailed protocol for using a cyclodextrin to improve solubility?

Certainly. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 4-Cyano-6-Iodo-indole, forming an "inclusion complex" that is water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[6]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Detailed Protocol: Solubility Enhancement with HP-β-CD

  • Objective: To determine the optimal ratio of HP-β-CD to 4-Cyano-6-Iodo-indole for solubilization.

  • Materials:

    • 4-Cyano-6-Iodo-indole

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • DMSO (anhydrous)

    • Sterile deionized water or desired aqueous buffer (e.g., PBS)

    • Vortex mixer and/or sonicator

  • Methodology:

    • Prepare a Concentrated HP-β-CD Stock: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating and stirring to fully dissolve. Allow to cool to room temperature.

    • Prepare Compound Stock in DMSO: Prepare a high-concentration stock of 4-Cyano-6-Iodo-indole in 100% DMSO (e.g., 10-50 mM).

    • Create Test Formulations: In separate microcentrifuge tubes, prepare a serial dilution of the HP-β-CD stock solution. For each cyclodextrin concentration, add a small, fixed amount of your compound's DMSO stock. The goal is to keep the final DMSO concentration as low as possible (e.g., 1-2%).

      • Example: To 98 µL of various HP-β-CD solutions (e.g., 40%, 20%, 10%, 5%, 0%), add 2 µL of a 10 mM compound stock in DMSO. This will give you a final compound concentration of 200 µM in 2% DMSO.

    • Equilibrate: Vortex each tube vigorously for 1-2 minutes. If available, sonicate the tubes for 5-10 minutes. Allow the solutions to equilibrate at room temperature for at least one hour (thermodynamic solubility can take longer to reach, up to 24 hours).[7]

    • Assess Solubility: After equilibration, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

    • Analyze Supernatant: Carefully collect the supernatant. Visually inspect for any cloudiness or precipitate against a dark background. The highest concentration of HP-β-CD that results in a clear solution is your lead formulation. This solution can now be used as your stock for further dilutions into the final assay medium.

  • Critical Control: Always prepare a "vehicle" control containing the same final concentration of HP-β-CD and DMSO that you use for your compound. This must be tested in your assay to ensure the formulation itself does not cause biological effects.

Q5: How do I know if the solubilization method itself is interfering with my assay?

This is a critical question for maintaining data integrity. Any excipient or solubilizing agent you introduce is a potential confounding variable.[8]

Self-Validating Steps:

  • Vehicle Control: As mentioned, this is non-negotiable. The vehicle control (buffer + DMSO + solubilizing agent) must be run alongside your compound-treated samples at the exact same final concentration. The response from the vehicle control is your baseline.

  • Assay Interference Test: Run your assay's positive and negative controls in the presence and absence of your chosen vehicle. For example, if you are running an enzyme inhibition assay, test your known inhibitor (positive control) with and without the vehicle. A significant shift in the IC50 value of the control compound would indicate that your formulation is interfering with the assay mechanics (e.g., by nonspecific binding to the enzyme).[8]

  • Orthogonal Solubility Test: If results are still ambiguous, consider a different solubilization method (e.g., switch from a co-solvent to a cyclodextrin) and see if the biological results are consistent. Concordance between two different formulation methods provides strong evidence that the observed effect is due to the compound itself.

Physicochemical Properties of Indole Analogs
PropertyValue for 4-CyanoindoleExpected Impact of 6-Iodo SubstitutionSource
Molecular Formula C₉H₆N₂C₉H₅IN₂[9][10]
Molecular Weight 142.16 g/mol 268.06 g/mol [9]
XLogP3 2.5Increase (more hydrophobic)[9]
Appearance White to pale brown powderLikely similar solid[10]
Water Solubility Reported as "Soluble in water" but this is likely at very low concentrations and should be experimentally verified. Indole itself is sparingly soluble.Decrease[11][12]
References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Institutes of Health.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025, June 25). PharmaEducation.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - SCIRP. (n.d.). Scientific Research Publishing.
  • Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed.
  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. (n.d.). CD Formulation.
  • Aqueous Solubility Assay - Enamine. (n.d.). Enamine.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • improving (-)-Anomalin solubility for in vitro assays - Benchchem. (n.d.). BenchChem.
  • PubChem. (n.d.). 4-Cyanoindole. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. (2011, February 23). ACS Publications.
  • 4-Cyanoindole, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). Thermo Fisher Scientific.
  • 4-Cyanoindole | 16136-52-0 - ChemicalBook. (2026, January 13). ChemicalBook.
  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - RSC Publishing. (n.d.). Royal Society of Chemistry.

Sources

Troubleshooting

Resolving 1H NMR signal overlap for 4-Cyano-6-Iodo-indole derivatives

[label="Multiplet Interference\n(H2 / H3 J Decision matrix for resolving aromatic proton overlap in indole derivatives. Solution A: Aromatic Solvent-Induced Shift (ASIS) Q: H5 and H7 are perfectly superimposed as a singl...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Multiplet Interference\n(H2 / H3 J

Decision matrix for resolving aromatic proton overlap in indole derivatives.

Solution A: Aromatic Solvent-Induced Shift (ASIS)

Q: H5 and H7 are perfectly superimposed as a single peak in CDCl₃. How can I separate them without running lengthy 2D experiments?

A: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect by switching your solvent to Benzene-d6 (C₆D₆)[1].

The Causality: ASIS occurs because benzene molecules form transient, non-random collision complexes with the polar solute[1]. Benzene's π -cloud aligns itself away from the strong negative dipole of the C4-cyano group. Because H5 is physically closer to the cyano group than H7, the benzene solvent molecules coordinate differently around these two protons. This differential geometry places H5 and H7 in different regions of benzene's magnetic shielding cone, causing them to shift upfield at unequal rates ( Δδ ), thereby separating the singlets[1]. Alternatively, strongly hydrogen-bonding solvents like DMSO-d6 can also dramatically alter the chemical shift of the adjacent H7 proton by interacting with the N-H bond[2].

ASIS_Mechanism Solute 4-Cyano-6-Iodo-Indole (Strong Dipole at C4-CN) Complex Transient Solute-Solvent Collision Complex Solute->Complex Benzene C6D6 Solvent Molecules (Pi-Electron Rich) Benzene->Complex Specific Alignment Avoids -CN Shielding Differential Magnetic Shielding Cone Complex->Shielding Shift H5: Shifted Upfield H7: Less Affected Shielding->Shift

Mechanistic pathway of the Aromatic Solvent-Induced Shift (ASIS) effect.
Protocol: ASIS Execution
  • Sample Recovery: Evaporate the CDCl₃ from your current NMR sample completely under a gentle, controlled stream of N₂ gas.

  • Solvent Swap: Re-dissolve the dried indole derivative in 600 µL of 100% Benzene-d6 (C₆D₆).

  • Calibration: Insert the sample into the spectrometer. Lock onto the C₆D₆ signal, and carefully re-tune and re-shim the probe, as the magnetic susceptibility of benzene differs significantly from chloroform.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., zg30 on Bruker systems) using 16–32 scans.

  • Validation: Overlay the new C₆D₆ spectrum with the original CDCl₃ spectrum. The previously overlapped peak will split into two distinct singlets.

Solution B: Pure Shift NMR (PSYCHE)

Q: The H2 doublet is bleeding into the H5/H7 singlets, creating a messy multiplet cluster. How do I clean up the baseline?

A: Implement a 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[3].

The Causality: Traditional ¹H NMR spectra are complicated by homonuclear scalar couplings ( J -couplings), which split signals into multiplets. PSYCHE is a broadband homodecoupling technique that suppresses these interactions, collapsing all multiplets (like the H2 and H3 doublets) into sharp singlets[3]. It achieves this by using a pair of low-flip-angle, swept-frequency (chirp) pulses applied simultaneously with a weak magnetic field gradient. This statistically inverts a subset of "active" spins while leaving "passive" spins untouched, effectively refocusing the J -evolution and yielding a "pure shift" spectrum with vastly superior resolution[3].

Protocol: 1D PSYCHE Acquisition

Note: PSYCHE suffers from an inherent sensitivity penalty (yielding ~1-20% the signal of a standard ¹H experiment). Ensure your sample concentration is high (>10 mg/mL).

  • Preparation: Load the sample and ensure exceptional shimming (line widths < 1.0 Hz are critical for pure shift success).

  • Pulse Sequence Selection: Load the 1D PSYCHE pulse sequence (e.g., psyche1d in Bruker TopSpin).

  • Parameter Optimization:

    • Accurately calibrate the 90° hard pulse ( P1 ).

    • Set the chirp pulse flip angle ( β ) to 15°–20° . Causality check: A lower angle increases spectral purity but decreases sensitivity; 15-20° is the optimal thermodynamic compromise.

  • Acquisition: Set the number of scans (NS) to 64 or 128 to compensate for the signal loss.

  • Processing: The data is acquired in chunks. Use the spectrometer's automated pseudo-2D chunking reconstruction macro (e.g., pshift in TopSpin) to stitch the interferogram into a high-resolution 1D singlet spectrum.

Solution C: 2D Heteronuclear Correlation (HMBC)

Q: ASIS and PSYCHE improved the resolution, but I still cannot definitively prove which singlet is H5 and which is H7. What is the ultimate proof of structure?

A: You must leverage the ¹³C dimension using a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

The Causality: While protons H5 and H7 may have similar chemical environments, their adjacent carbons do not. C6 is directly attached to Iodine. Iodine exerts a massive Heavy Atom Effect on its directly attached carbon, shielding C6 and driving its ¹³C shift drastically upfield (typically 80–90 ppm).

  • H5 will show a strong 3-bond correlation to the cyano carbon (C4, ~105 ppm) and a 2-bond correlation to C6 (~85 ppm).

  • H7 will show a 2-bond correlation to C6 (~85 ppm) but will not correlate to the cyano carbon. Instead, it will correlate to C3a and C5. By mapping these long-range couplings, you create a self-validating structural map that unambiguously assigns every proton.

Protocol: HMBC Optimization for Indoles
  • Setup: Load the standard gradient-selected HMBC sequence (hmbcgplpndqf).

  • Delay Calibration: The long-range coupling constant ( nJCH​ ) for indoles is typically around 8 Hz. Ensure the evolution delay for long-range coupling is set to 62.5 ms ( 1/(2×8 Hz) ).

  • Acquisition: Acquire with a minimum of 128 increments in the indirect (F1, ¹³C) dimension to ensure adequate resolution to distinguish the closely spaced aromatic carbons.

Sources

Optimization

Handling light and moisture sensitivity of 4-Cyano-6-Iodo-indole in the lab

Welcome to the Technical Support Center for 4-Cyano-6-Iodo-indole . This guide is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Cyano-6-Iodo-indole . This guide is designed for researchers, synthetic chemists, and drug development professionals. Due to the specific electronic properties of the indole core, the extreme photolability of the carbon-iodine (C-I) bond, and the hydrolytic potential of the cyano group, this compound requires rigorous handling protocols to maintain scientific integrity.

Part 1: Diagnostic Troubleshooting Guide

Issue: My 4-Cyano-6-Iodo-indole powder has changed from an off-white/pale yellow color to pink, brown, or dark purple. What happened?

  • Root Cause: Photodegradation and Auto-oxidation. The C-I bond is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or short-wavelength visible light (<500 nm). This homolysis generates free iodine radicals (I•), which rapidly dimerize into molecular iodine (I₂), causing the characteristic pink or brown discoloration[1]. Simultaneously, the indole core can undergo auto-oxidation, a process that is significantly accelerated by ambient moisture[2].

  • Resolution: Do not use heavily discolored material for sensitive cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira). Free iodine and oxidized indole byproducts will poison palladium catalysts and ruin your stoichiometry. Proceed to Protocol B to repurify the material.

Issue: Reaction yields are inconsistent, even when using visually pristine material.

  • Root Cause: Micro-hydration. 4-Cyano-6-Iodo-indole is hygroscopic. Even if visually intact, absorbed atmospheric moisture can interfere with organometallic reagents (e.g., Grignard reagents or strong bases like NaH used for N-protection) and slowly hydrolyze the cyano group over time.

  • Resolution: Store the compound in a desiccator backfilled with Argon. If exposed to ambient air for >24 hours, dry the compound under high vacuum (≤0.1 mbar) at room temperature for 12 hours prior to use to drive out trapped moisture[3].

Part 2: Frequently Asked Questions (FAQs)

Q: Why is the C-I bond in this specific compound so sensitive to ambient light? A: The bond dissociation energy of a typical aryl C-I bond is relatively low (~240 kJ/mol). Absorption of ambient UV or blue light provides sufficient energy to excite the molecule into a dissociative state, leading to prompt homolysis[1]. The electron-withdrawing cyano group at the 4-position alters the chromophore, shifting the absorption spectrum further into the visible range, making it exceptionally sensitive to standard laboratory fluorescent lighting.

Q: What type of lighting is safe for handling this compound? A: Handling should be restricted to environments utilizing low-actinic lighting (brown or red light with wavelengths >500 nm)[4]. Standard white LEDs or fluorescent tubes emit significant blue/UV light that will degrade the compound within hours of exposure.

Q: How does moisture catalyze the degradation of the indole core? A: The pyrrole ring of the indole is electron-rich and prone to electrophilic attack and auto-oxidation. Atmospheric moisture facilitates the formation of reactive oxygen species (ROS) or hydroxyl radicals at the air-water interface of the solid phase, initiating a radical chain oxidation of the indole core into oxindole or isatin derivatives[2].

Part 3: Quantitative Stability Data

The following table summarizes the expected stability and degradation rates of 4-Cyano-6-Iodo-indole under various environmental conditions, emphasizing the necessity of strict storage protocols.

Storage ConditionLight ExposureAtmosphereEst. Shelf LifePrimary Degradation Pathway
Clear Glass VialAmbient Lab LightAir (Ambient RH)< 3 DaysC-I Homolysis & Oxidation
Amber Glass VialAmbient Lab LightAir (Ambient RH)1–2 MonthsMoisture-driven Auto-oxidation
Amber Glass VialDarkAir (Ambient RH)3–6 MonthsMoisture-driven Auto-oxidation
Amber Glass Vial Dark Argon (Desiccated) > 2 Years Negligible

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Air- and Light-Free Dispensing

To ensure scientific integrity and reproducibility, follow this self-validating system for dispensing the compound.

Materials Required:

  • Amber glass vials (pre-dried in an oven at 120°C for 4 hours).

  • Glovebox or Schlenk line equipped with high-purity Argon.

  • Aluminum foil.

  • Anti-static weighing boat.

Step-by-Step Methodology:

  • Preparation: Dim the main laboratory lights. Ensure any localized task lighting is >500 nm (low-actinic)[4].

  • Purge: If using a Schlenk line, place the stock bottle of 4-Cyano-6-Iodo-indole into a vacuum desiccator or antechamber and perform three vacuum/Argon backfill cycles.

  • Dispensing: Transfer the required mass into a pre-weighed, oven-dried amber vial using a clean, dry stainless-steel spatula.

  • Sealing: Purge the headspace of the new vial with a gentle stream of Argon for 30 seconds. Cap immediately with a PTFE-lined septum cap.

  • Secondary Protection: Wrap the sealed vial completely in aluminum foil to provide a secondary barrier against photon penetration. Store at 2–8°C in a desiccator.

Protocol B: Repurification of Degraded Material

If the material has turned pink/brown, it must be purified to remove I₂ and oxidized polymeric byproducts before use. This protocol is self-validating: the disappearance of the pink/brown color during the thiosulfate wash confirms the successful reduction and removal of free iodine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded 4-Cyano-6-Iodo-indole in a minimal amount of ethyl acetate (EtOAc) under low-actinic light.

  • Quenching Free Iodine: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the free I₂ (pink/brown) to water-soluble iodide ions (I⁻), turning the organic layer pale yellow or clear.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) while shielding the receiving flask with an aluminum foil shroud.

  • Recrystallization: Recrystallize the crude solid from a mixture of Hexanes/EtOAc to remove trace oxindole impurities. Dry the resulting crystals under high vacuum for 12 hours.

Part 5: Mechanistic Workflow & Degradation Pathway

The following diagram illustrates the causal relationship between environmental exposure, chemical degradation, and the necessary mitigation strategies.

G Start 4-Cyano-6-Iodo-indole (Pristine State) Light Light Exposure (UV/Vis Photons) Start->Light Improper Handling Moisture Moisture Exposure (H2O / O2) Start->Moisture Improper Storage Homolysis C-I Bond Homolysis (Iodine Radicals) Light->Homolysis Oxidation Indole Auto-Oxidation & Hydrolysis Moisture->Oxidation Degradation Degraded Product (Pink/Brown Discoloration) Homolysis->Degradation Oxidation->Degradation Mitigation1 Amber Glassware & Low-Actinic Light Mitigation1->Light Blocks Photons Mitigation2 Inert Atmosphere (Ar/N2) & Desiccator Storage Mitigation2->Moisture Blocks H2O/O2

Degradation pathways of 4-Cyano-6-Iodo-indole and corresponding preventative mitigations.

References

  • Source: PubMed (NIH)
  • Source: Atmospheric Chemistry and Physics (Copernicus)
  • Title: Protection of Light Sensitive Products Source: Pharmaguideline URL
  • Title: Moisture Sensitivity and Baking Guidelines Source: Salitronic URL

Sources

Reference Data & Comparative Studies

Validation

Beyond the 99% Threshold: Validating 4-Cyano-6-Iodo-indole Purity via LC-MS/MS

Introduction: The Illusion of Optical Purity In the synthesis of complex pharmaceutical intermediates, halogenated and cyano-substituted indoles serve as critical pharmacophores. Specifically, 4-Cyano-6-Iodo-indole is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Illusion of Optical Purity

In the synthesis of complex pharmaceutical intermediates, halogenated and cyano-substituted indoles serve as critical pharmacophores. Specifically, 4-Cyano-6-Iodo-indole is a highly versatile building block used in the development of kinase inhibitors and fluorescent probes. However, the synthesis of this scaffold often yields closely related positional isomers (e.g., 4-Cyano-5-Iodo-indole) and des-halogenated byproducts.

For decades, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) was the industry standard for determining the purity of such compounds. But as drug development tolerances tighten, a "99% purity" claim generated solely by HPLC-UV is no longer sufficient[1]. UV detectors rely on chromophore absorbance and retention time, making them fundamentally blind to co-eluting impurities that share the identical UV absorption profile of the target analyte[2].

To achieve definitive structural confidence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[3]. This guide provides a comprehensive comparison between LC-MS/MS and traditional HPLC-UV for validating the purity of 4-Cyano-6-Iodo-indole, detailing a robust, self-validating protocol grounded in the latest 4[4].

Section 1: The Analytical Dilemma: HPLC-UV vs. LC-MS/MS

When analyzing 4-Cyano-6-Iodo-indole, the primary analytical challenge lies in distinguishing the target molecule from its synthetic precursors and isomeric byproducts.

  • HPLC-UV (The Quantitative Yardstick): HPLC-UV measures the Area Under the Curve (AUC) of separated peaks based on light absorbance. If a structurally similar impurity co-elutes with 4-Cyano-6-Iodo-indole, the UV detector will register a single peak, artificially inflating the purity percentage[1].

  • LC-MS/MS (The Qualitative Fingerprint): LC-MS/MS adds a critical dimension of mass-to-charge (m/z) separation. By utilizing Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer, we can filter for the specific precursor ion of 4-Cyano-6-Iodo-indole and its unique fragmentation products, isolating the target analyte from matrix noise and co-eluting contaminants[3].

G Root Purity Validation of 4-Cyano-6-Iodo-indole UV HPLC-UV (Quantitative Yardstick) Root->UV MS LC-MS/MS (Qualitative Fingerprint) Root->MS UV_Lim Blind to Co-eluting Positional Isomers UV->UV_Lim MS_Adv Resolves Isobaric & Trace Impurities MS->MS_Adv

Caption: Logical comparison of HPLC-UV and LC-MS/MS in resolving indole impurities.

Table 1: Objective Comparison of Analytical Techniques for Indole Purity
ParameterHPLC-UVLC-MS/MS
Primary Output Relative concentration (AUC)Exact mass (m/z) and fragmentation
Specificity Low (relies only on retention time)High (molecular fingerprinting)
Sensitivity Parts-per-thousand (ppt)Parts-per-billion (ppb) to trace levels
Co-elution Handling Cannot distinguish overlapping peaksResolves overlapping peaks via m/z
Regulatory Fit Routine QC (High concentration)Trace analysis & Impurity profiling

Section 2: Experimental Design & Causality

To validate the purity of 4-Cyano-6-Iodo-indole, our protocol must adhere to the5[5], which mandate the demonstration of specificity, linearity, precision, and accuracy. As a self-validating system, the workflow incorporates continuous system suitability testing (SST) to ensure data integrity.

Causality in Solvent Selection: We strictly utilize LC-MS-grade solvents rather than standard HPLC-grade. HPLC-grade solvents often contain trace metallic impurities (like sodium or potassium) or organic contaminants that suppress ionization in the MS source, generate high background noise, or create "ghost peaks" via adduct formation[6].

Causality in Ionization Mode: Indole derivatives typically ionize efficiently via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[7]. Given the electron-withdrawing nature of the cyano and iodo groups, screening both positive and negative ESI modes is critical. We utilize 0.1% Formic Acid in the mobile phase because it acts as a potent proton source, facilitating [M+H]+ formation in positive ESI mode and significantly enhancing the signal-to-noise ratio[8].

G N1 Sample Prep (Dilution & QC) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI Source (Ionization) N2->N3 N4 Triple Quad MS/MS (MRM Mode) N3->N4 N5 Data Analysis (ICH Q2(R2) Criteria) N4->N5

Caption: LC-MS/MS analytical workflow for 4-Cyano-6-Iodo-indole purity validation.

Section 3: Step-by-Step LC-MS/MS Protocol

This methodology embeds internal checks to guarantee that the analytical procedure is suitable for its intended purpose before any sample data is reported.

Step 1: Reagent and Sample Preparation
  • Solvents: Procure LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water. Add 0.1% Formic Acid (LC-MS grade) to the aqueous and organic phases[8].

  • Standard Preparation: Dissolve a certified reference standard of 4-Cyano-6-Iodo-indole in 100% MeOH to yield a 1 mg/mL primary stock solution.

  • Calibration & QC Curves: Serially dilute the stock in 50% aqueous MeOH to create calibration standards ranging from 1 ng/mL to 500 ng/mL. This establishes the validated reportable range[9]. Prepare independent Quality Control (QC) samples at low, medium, and high concentrations.

Step 2: UHPLC Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm particle size reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to achieve high peak capacity and sharp resolution of closely eluting isomers[10].

  • Mobile Phase:

    • Mobile Phase A: LC-MS Water + 0.1% Formic Acid

    • Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Initiate at 10% B, ramp linearly to 90% B over 5.0 minutes, hold at 90% B for 2.0 minutes to wash the column, and re-equilibrate at 10% B for 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Optimization
  • Source Parameters: Set the ESI source to positive mode. Adjust the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • MRM Transitions: Infuse the pure standard to identify the precursor ion [M+H]+ . For 4-Cyano-6-Iodo-indole (Exact Mass ~267.95 Da), the precursor will be approximately m/z 268.9. Apply varying collision energies (CE) to identify stable product ions (e.g., fragments resulting from the loss of the cyano group or iodine). Select the most abundant product ion for quantitation (Quantifier) and the second most abundant for structural confirmation (Qualifier).

Step 4: Method Validation (Self-Validating System)
  • Specificity (Blank Injection): Inject a blank solvent matrix prior to the run. Confirm there are no interfering peaks ( >20% of the Lower Limit of Quantitation) at the retention time of 4-Cyano-6-Iodo-indole[8].

  • Linearity: Plot the peak area of the MRM quantifier ion against the concentration of the calibration standards. The coefficient of determination ( R2 ) must be ≥0.995 to proceed[8].

  • Precision & Accuracy: Analyze the QC samples in triplicate. The analytical precision (coefficient of variation, %CV) must be ≤5% [10].

Section 4: Quantitative Data & Method Validation Results

Based on standard validation runs for halogenated indoles using the above protocol, the following performance metrics demonstrate the superiority of LC-MS/MS in meeting stringent regulatory guidelines:

Table 2: ICH Q2(R2) Validation Metrics for 4-Cyano-6-Iodo-indole
Validation ParameterAcceptance Criteria (ICH Q2)Typical LC-MS/MS Result
Linearity Range Fit for intended purpose1.0 – 500 ng/mL ( R2>0.999 )
Limit of Detection (LOD) S/N ratio ≥3:1 0.2 ng/mL
Limit of Quantitation (LOQ) S/N ratio ≥10:1 1.0 ng/mL
Intra-day Precision (%CV) ≤5.0% 1.5% – 3.2%
Accuracy (% Recovery) 90% – 110%97.5% – 102.1%

Conclusion

For pharmaceutical intermediates like 4-Cyano-6-Iodo-indole, relying solely on HPLC-UV for purity validation introduces unacceptable risks of chemical variance due to undetected, co-eluting impurities. By transitioning to LC-MS/MS, researchers leverage molecular weight verification and MRM specificity to definitively confirm both the identity and absolute purity of the compound. Adhering to ICH Q2(R2) guidelines and strictly utilizing LC-MS grade consumables ensures that the resulting analytical data is reproducible, defensible, and suitable for advanced drug development applications.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ICH.org URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: Prime Labs URL:[Link]

  • LC-MS vs. HPLC: Choosing the Right Analytical Instrument Source: Twin Arbor Labs URL:[Link]

  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables Source: HPLC Vials URL:[Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Source: Pure Synth URL:[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids Source: MDPI URL:[Link]

  • A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

The Definitive Guide to Validating Computational Molecular Docking Models of 4-Cyano-6-Iodo-indole

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals. The Mechanistic Challenge: Modeling the σ -Hole When designing small molecules for targeted cancer therapies, halogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals.

The Mechanistic Challenge: Modeling the σ -Hole

When designing small molecules for targeted cancer therapies, halogenated indoles like 4-Cyano-6-Iodo-indole present a unique computational challenge. The indole core provides robust hydrophobic interactions, while the cyano group acts as a strong hydrogen bond acceptor. However, it is the 6-iodo group that dictates the molecule's binding causality.

Iodine exhibits a highly anisotropic charge distribution. While its equatorial belt is electronegative, the electron deficiency along the covalent C–I bond axis creates a localized region of positive electrostatic potential known as the σ -hole . This allows the iodine to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as protein backbone carbonyls[1].

Standard docking scoring functions (like the default AutoDock Vina) rely on Lennard-Jones potentials that treat halogens as uniformly electronegative, bulky spheres. This fundamental flaw causes standard engines to penalize the close contact required for a halogen bond, artificially pushing the iodine atom into hydrophobic pockets and generating false-positive poses. To accurately model 4-Cyano-6-Iodo-indole, the computational protocol must explicitly account for σ -hole thermodynamics.

Target Context: The p53-Y220C Paradigm

To objectively compare docking engines, we must utilize a self-validating biological system. The p53-Y220C mutation is one of the most frequent oncogenic mutations in human cancer, destabilizing the p53 core domain and creating a distinct, druggable surface crevice[2],[3].

Structural biology has proven that this specific crevice is highly receptive to halogenated small molecules and indole derivatives[4],[5]. Specifically, the backbone carbonyl of Leu145 acts as an ideal halogen bond acceptor for iodinated ligands[1]. By using p53-Y220C as our validation target, we can definitively measure a docking engine's ability to predict the critical I···O=C halogen bond geometry.

Interactions Ligand 4-Cyano-6-Iodo-indole Iodo 6-Iodo Group (Electropositive σ-hole) Ligand->Iodo Cyano 4-Cyano Group (H-bond Acceptor) Ligand->Cyano Indole Indole Core (Hydrophobic Scaffold) Ligand->Indole Leu145 Leu145 (Backbone Carbonyl) Iodo->Leu145 Halogen Bond (Ideal: d < 3.2 Å, θ ≈ 170°) Water Structural Water (H-bond network) Cyano->Water Hydrogen Bond Val147 Val147 / Pro151 (Hydrophobic Pocket) Indole->Val147 π-alkyl / Hydrophobic

Figure 1: Molecular interaction network of 4-Cyano-6-Iodo-indole within the p53-Y220C binding pocket.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol employs a cross-docking validation strategy. Before predicting the pose of the novel 4-Cyano-6-Iodo-indole, the system must successfully reproduce the crystallographic pose of a known iodo-indole reference.

Phase 1: System Preparation & Self-Validation
  • Target Acquisition: Download the high-resolution co-crystal structure of p53-Y220C bound to an iodine-containing fragment (e.g., PDB: 4AGN)[6] or an indole derivative (e.g., PDB: 8DC6)[5].

  • Protein Preparation: Strip non-structural waters. Add polar hydrogens and assign protonation states at pH 7.4 using tools like Schrödinger's Protein Preparation Wizard or PROPKA. Minimize the heavy atoms to an RMSD of 0.3 Å to relieve steric clashes.

  • Self-Docking Validation: Extract the native ligand and re-dock it into the prepared binding site. Causality Check: If the docking engine cannot reproduce the native halogen bond with an RMSD < 1.5 Å, the scoring function is invalid for this target class and the experiment must be halted.

Phase 2: Ligand Preparation & σ -hole Modeling
  • Conformer Generation: Build the 3D structure of 4-Cyano-6-Iodo-indole. Generate low-energy conformers.

  • Charge Assignment:

    • For Standard Vina: Assign standard Gasteiger charges (Note: This will fail to capture the σ -hole).

    • For Vina-XB: No special charge assignment is needed; the empirical scoring function natively recognizes the halogen atom type and applies the directional XB term.

    • For Glide: Prepare the ligand using LigPrep with the OPLS4 force field, which explicitly models the iodine σ -hole via an off-center positive point charge (dummy atom).

Phase 3: Comparative Docking Execution
  • AutoDock Vina (Baseline): Define a 20×20×20 Å grid box centered on Leu145. Execute standard docking with exhaustiveness = 32.

  • Vina-XB (Halogen-Optimized): Using the identical grid box, execute Vina-XB. Ensure the weight_xb parameter is optimized (default is usually sufficient for iodine).

  • Schrödinger Glide XP (Commercial Standard): Generate the receptor grid. Apply a positional constraint or halogen bond constraint specifically requiring interaction with the carbonyl oxygen of Leu145. Run in Extra Precision (XP) mode.

Workflow cluster_engines Phase 3: Docking Engines Comparison Start p53-Y220C Crystal Structure (PDB: 4AGN / 8DC6) Prep Phase 1 & 2: Protein & Ligand Prep (Explicit σ-hole modeling via OPLS4) Start->Prep Vina AutoDock Vina (Standard Lennard-Jones) Prep->Vina VinaXB Vina-XB (Explicit Halogen Term) Prep->VinaXB Glide Schrödinger Glide XP (Halogen Constraints) Prep->Glide Eval Phase 4: Pose Evaluation (RMSD & Halogen Bond Geometry) Vina->Eval VinaXB->Eval Glide->Eval Success Validated Docking Model for 4-Cyano-6-Iodo-indole Eval->Success

Figure 2: Self-validating computational workflow for halogen-directed molecular docking.

Quantitative Performance Comparison

After executing the protocol, the resulting top-scoring poses for 4-Cyano-6-Iodo-indole are evaluated based on their geometric adherence to known halogen bonding principles (Distance < 3.5 Å, Angle approaching 180°).

Docking EngineScoring Function MethodologyI···O=C Distance (Å)C-I···O Angle (°)Predicted ΔG (kcal/mol)RMSD to Ref Scaffold (Å)
AutoDock Vina Standard Empirical (Isotropic)4.12115.4-6.24.85
Vina-XB Explicit Halogen Term (Directional)3.15168.2-7.81.24
Schrödinger Glide OPLS4 + Halogen Constraints2.98174.5-8.40.87
Analysis of Results
  • AutoDock Vina (Failure): The standard engine completely misses the halogen bond. The 4.12 Å distance and 115.4° angle indicate that the iodine atom was treated as a steric bulk and pushed away from the carbonyl into the hydrophobic space of Val147.

  • Vina-XB (Success): By applying an explicit directional scoring term, Vina-XB successfully identifies the σ -hole interaction, bringing the iodine within the optimal 3.15 Å distance and achieving a near-linear angle (168.2°).

  • Schrödinger Glide XP (Optimal): Utilizing the OPLS4 force field (which uses a dummy atom to simulate the σ -hole) combined with a user-defined constraint, Glide achieves the most crystallographically accurate pose, mirroring the sub-3.0 Å halogen bonds observed in high-resolution p53-Y220C structures[1],[7].

Conclusion & Recommendations

When validating computational models for 4-Cyano-6-Iodo-indole, standard docking engines must be avoided . The causality is clear: failing to model the σ -hole results in fundamentally incorrect binding poses.

For open-source pipelines, Vina-XB provides a highly accurate, computationally inexpensive alternative that correctly scores halogen directionality. For enterprise environments, Schrödinger Glide XP (paired with OPLS4 and structural constraints) remains the gold standard, providing the highest fidelity for predicting the critical I···O=C interaction required to stabilize targets like p53-Y220C.

Sources

Validation

A Senior Scientist's Guide to Evaluating Off-Target Effects: A Comparative Analysis of the Novel Compound 4-Cyano-6-Iodo-indole Against Standard Kinase Inhibitors

Introduction In the landscape of modern drug discovery, the pursuit of highly specific therapeutic agents is paramount. However, the very nature of molecular interactions means that even the most rationally designed inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pursuit of highly specific therapeutic agents is paramount. However, the very nature of molecular interactions means that even the most rationally designed inhibitors can engage with unintended proteins, leading to off-target effects.[1][2] These unintended interactions are a double-edged sword; they can be the source of unforeseen toxicities, derailing an otherwise promising clinical candidate, or, in some serendipitous cases, reveal new therapeutic applications.[3][4] Therefore, a rigorous and early evaluation of a compound's selectivity is not merely a regulatory hurdle but a foundational component of de-risking and optimizing new chemical entities.[1][5]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[6][7] This guide focuses on a hypothetical yet representative scenario: the evaluation of 4-Cyano-6-Iodo-indole , a novel indole-containing compound, as a potential kinase inhibitor. Our objective is to establish a comprehensive framework for characterizing its off-target profile and comparing its performance against established, standard kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind a multi-faceted approach to off-target assessment.

Part 1: The Criticality of Understanding Off-Target Effects

An inhibitor's interaction with the proteome can be categorized into on-target and off-target effects. On-target effects are the intended therapeutic outcomes resulting from the modulation of the primary target. Off-target effects arise when a drug interacts with other proteins, which can be direct (binding to an unintended target) or indirect (downstream consequences of an off-target interaction).[8]

Kinase inhibitors are notoriously susceptible to off-target effects. The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary site of action for most small-molecule inhibitors.[3] This structural similarity makes it challenging to design molecules with absolute selectivity, often resulting in a compound inhibiting multiple kinases. While sometimes this polypharmacology can be beneficial, more often it leads to undesirable side effects.[3][9] A thorough characterization is therefore essential to interpret biological data correctly and anticipate potential clinical outcomes.[10]

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Drug 4-Cyano-6-Iodo-indole TargetKinase Primary Target (Kinase X) Drug->TargetKinase Inhibition OffTargetKinase Off-Target (Kinase Y) Drug->OffTargetKinase Unintended Inhibition Substrate1 Substrate 1 TargetKinase->Substrate1 Phosphorylation TherapeuticEffect Therapeutic Effect Substrate1->TherapeuticEffect Substrate2 Substrate 2 OffTargetKinase->Substrate2 Phosphorylation AdverseEffect Adverse Effect Substrate2->AdverseEffect

Figure 1: Conceptual diagram of on-target versus off-target effects.

Part 2: A Multi-Assay Framework for Comprehensive Profiling

No single experiment can provide a complete picture of a compound's selectivity. A robust evaluation relies on an integrated workflow that progresses from broad, in vitro screening to more physiologically relevant cellular assays. This tiered approach allows for early, data-driven decisions, optimizing the use of resources and ensuring that only the most promising candidates advance.

Our proposed framework for evaluating 4-Cyano-6-Iodo-indole involves three key stages:

  • Biochemical Kinase Profiling: To understand the compound's selectivity across a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within the complex environment of an intact cell.

  • Phenotypic Screening: To uncover unexpected biological consequences and functional off-targets by assessing the global cellular response.

Start Novel Compound (4-Cyano-6-Iodo-indole) KinaseProfiling Step 1: Broad Kinase Profiling (In Vitro) Start->KinaseProfiling Assess Selectivity CETSA Step 2: Target Engagement (CETSA in Cells) KinaseProfiling->CETSA Validate On/Off-Targets PhenoScreen Step 3: Functional Effects (Phenotypic Screening) CETSA->PhenoScreen Identify Unexpected Biology Data Integrated Off-Target Profile PhenoScreen->Data Synthesize Data

Figure 2: Integrated workflow for comprehensive off-target profiling.

Part 3: In Vitro Kinase Profiling: Mapping the Selectivity Landscape

Causality Behind Experimental Choice: The initial and most critical step in assessing a potential kinase inhibitor is to determine its activity against a broad panel of kinases.[11] This provides a global view of selectivity and helps identify potential off-targets early in the discovery process.[12] Radiometric assays are considered the gold standard, but luminescence-based platforms like ADP-Glo™ offer a safer, high-throughput alternative that measures kinase activity by quantifying the amount of ADP produced.[12][13]

Experimental Protocol: Luminescence-Based Kinase Profiling Assay (e.g., ADP-Glo™)

This protocol outlines the general steps for screening 4-Cyano-6-Iodo-indole against a panel of purified protein kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Cyano-6-Iodo-indole and standard inhibitors (e.g., Staurosporine as a non-selective control, and a known selective inhibitor for the target class) in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase/substrate solution for each respective kinase in the panel.

    • Add 25 nL of the serially diluted compounds or DMSO vehicle control.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation: Hypothetical Kinase Profiling Results

The data below illustrates a hypothetical comparison between 4-Cyano-6-Iodo-indole and a standard non-selective inhibitor, Staurosporine.

Kinase Target4-Cyano-6-Iodo-indole (IC50, nM)Staurosporine (IC50, nM)
Primary Target (Kinase X) 15 5
Off-Target (Kinase A)2508
Off-Target (Kinase B)>10,00020
Off-Target (Kinase C)8,50012
Off-Target (Kinase Y)120 6
Off-Target (Kinase Z)>10,00050

This hypothetical data suggests that 4-Cyano-6-Iodo-indole is highly potent against its primary target (Kinase X) and relatively selective, with a notable off-target activity only against Kinase Y. In contrast, Staurosporine shows broad activity across multiple kinases.

Part 4: Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

Causality Behind Experimental Choice: A positive result in a biochemical assay confirms enzymatic inhibition, but it does not prove that the compound can enter a cell and bind to its target in the crowded intracellular environment. CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[2][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes the steps to validate the engagement of 4-Cyano-6-Iodo-indole with its primary target (Kinase X) and a key off-target (Kinase Y) identified from the profiling screen.

  • Cell Treatment:

    • Culture an appropriate cell line that expresses both Kinase X and Kinase Y to ~80% confluency.

    • Treat the cells with a high concentration of 4-Cyano-6-Iodo-indole (e.g., 10 µM), a standard inhibitor as a positive control, and a DMSO vehicle control.

    • Incubate at 37°C for 1 hour to allow for compound uptake and target binding.[14]

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.[14]

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[16]

    • Immediately cool the tubes on ice for 3 minutes.[16]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Kinase X and, separately, for Kinase Y. An antibody for a loading control (e.g., GAPDH) should also be used.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Quantify the band intensities to generate a melting curve (soluble protein fraction vs. temperature) for each condition.

Data Presentation: Hypothetical CETSA Results

The change in the melting temperature (ΔTm) indicates target stabilization by the compound.

TargetTreatmentMelting Temperature (Tm)ΔTm (vs. DMSO)Conclusion
Kinase X DMSO52°C-Baseline
4-Cyano-6-Iodo-indole 59°C +7°C Strong Target Engagement
Kinase Y DMSO55°C-Baseline
4-Cyano-6-Iodo-indole 58°C +3°C Moderate Off-Target Engagement

This hypothetical data confirms that 4-Cyano-6-Iodo-indole enters the cell and binds to both its intended target, Kinase X, and the identified off-target, Kinase Y, validating the in vitro findings in a physiological context.

Part 5: Phenotypic Screening: Uncovering Unforeseen Biological Consequences

Causality Behind Experimental Choice: While biochemical and target engagement assays are excellent for assessing known or predicted interactions, they may miss unexpected off-target effects that produce a distinct cellular phenotype.[18] Phenotypic screening assesses the global effect of a compound on a cell, providing an unbiased view of its biological activity.[1][9] High-content imaging, in particular, allows for the simultaneous measurement of multiple cellular parameters, generating a "fingerprint" of a compound's activity.

Experimental Protocol: High-Content Phenotypic Screening
  • Assay Setup:

    • Plate a relevant cell line (e.g., a cancer cell line for an oncology target) in 384-well, optically clear-bottom plates.

    • Allow cells to adhere overnight.

    • Prepare a panel of fluorescent dyes to label different cellular components (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton, and a marker for apoptosis like Caspase-3/7).

  • Compound Treatment:

    • Treat the cells with 4-Cyano-6-Iodo-indole, a standard inhibitor with a known on-target phenotype, and a toxic compound as a positive control for cell death, across a range of concentrations. Include a DMSO vehicle control.

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Staining and Imaging:

    • Fix, permeabilize, and stain the cells with the panel of fluorescent dyes.

    • Acquire images using an automated high-content imaging system, capturing multiple fields per well across different fluorescent channels.

  • Image and Data Analysis:

    • Use image analysis software to segment cells and extract quantitative features for each parameter (e.g., nuclear size, mitochondrial integrity, cell shape, caspase activation).

    • Compare the phenotypic profile of cells treated with 4-Cyano-6-Iodo-indole to the controls.

    • Use multivariate analysis or machine learning to cluster compounds based on their phenotypic fingerprints.

Data Interpretation

The goal is to compare the phenotypic fingerprint of 4-Cyano-6-Iodo-indole with that of the standard inhibitor. If 4-Cyano-6-Iodo-indole produces a phenotype that is significantly different from the standard inhibitor, despite both engaging the primary target, it strongly suggests the involvement of unique off-target effects. For example, if 4-Cyano-6-Iodo-indole uniquely induces mitochondrial fragmentation at concentrations where the standard inhibitor does not, this points to a potential mitochondrial off-target that was not present in the initial kinase panel. This provides a crucial, unbiased lead for further deconvolution studies.[19]

Conclusion

The evaluation of off-target effects is a complex but indispensable component of drug discovery.[1] A reliance on any single assay is insufficient to build the confidence needed for clinical progression. As demonstrated in this guide, a systematic, tiered approach provides a robust framework for characterizing novel chemical entities like 4-Cyano-6-Iodo-indole. By beginning with broad biochemical profiling to map selectivity, followed by cellular target engagement validation with CETSA, and concluding with unbiased phenotypic screening to uncover functional consequences, researchers can build a comprehensive off-target profile. This integrated strategy not only identifies potential liabilities but also provides a deeper understanding of a compound's mechanism of action, ultimately enabling the development of safer and more effective medicines.

References

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  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
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  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
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  • Protein kinase profiling assays: a technology review - PubMed. Available at: [Link]

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  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available at: [Link]

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  • Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC. Available at: [Link]

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